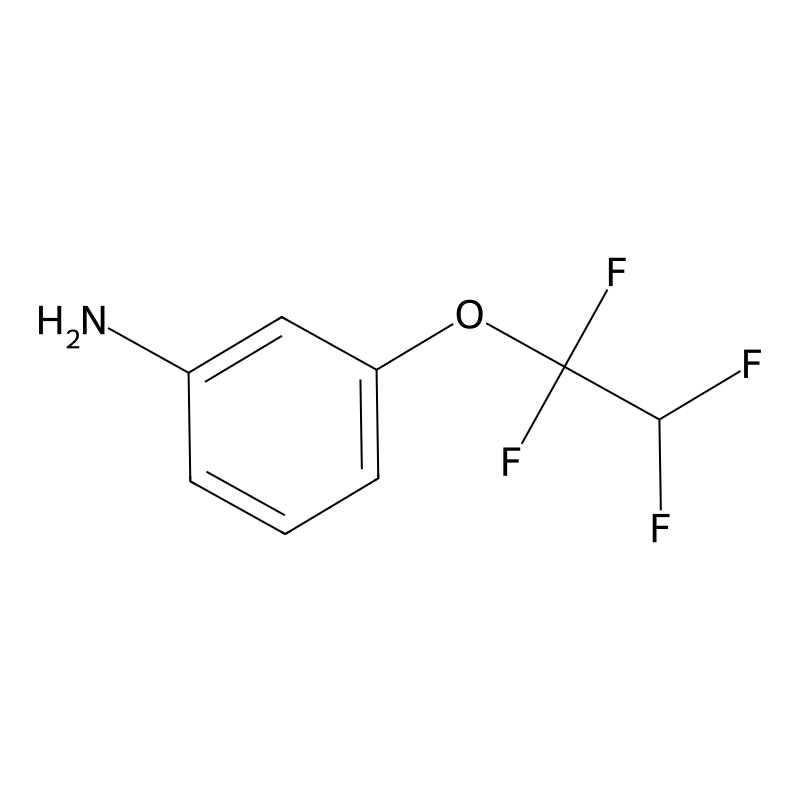

3-(1,1,2,2-Tetrafluoroethoxy)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Material Science

The presence of the tetrafluoroethoxy group suggests potential applications in developing materials with unique properties. The fluorine atoms contribute to water and oil repellency, while the ether linkage might influence flexibility and film-forming properties. Research in this area might involve using 3-(1,1,2,2-Tetrafluoroethoxy)aniline as a monomer in the synthesis of novel polymers for coatings, membranes, or electronics PubChem: .

Medicinal Chemistry

The aromatic amine group can be a reactive site for further functionalization, potentially leading to drug candidates. The tetrafluoroethoxy moiety might modulate a drug's bioavailability or interaction with biological targets. However, more specific research on the bioactivity of 3-(1,1,2,2-Tetrafluoroethoxy)aniline itself is needed.

3-(1,1,2,2-Tetrafluoroethoxy)aniline is an organic compound characterized by the presence of a tetrafluoroethoxy group attached to an aniline structure. Its molecular formula is C₈H₇F₄NO, and it has a molecular weight of approximately 209.14 g/mol. This compound is notable for its fluorinated substituent, which imparts unique properties that can be advantageous in various chemical applications, particularly in the synthesis of more complex molecules .

Mechanism Insights

The mechanism often involves the formation of an imine intermediate followed by tautomerization to an enamine form. This enamine can then react further to yield diverse pyrrole derivatives through intramolecular electrophilic substitution processes .

Synthesis of 3-(1,1,2,2-tetrafluoroethoxy)aniline can be achieved through several methods:

- Direct Fluorination: Aniline derivatives can be fluorinated using specialized reagents to introduce the tetrafluoroethoxy group.

- Three-Component Reactions: Utilizing aromatic amines with α-bromoacetaldehyde acetal and 1,3-dicarbonyl compounds under catalytic conditions (e.g., using aluminum chloride) allows for efficient synthesis of this compound alongside other derivatives .

These methods highlight the versatility of 3-(1,1,2,2-tetrafluoroethoxy)aniline as a building block in organic synthesis.

3-(1,1,2,2-Tetrafluoroethoxy)aniline serves as a valuable building block in organic chemistry. Its applications include:

- Synthesis of Agrochemicals: It is used in developing insect growth regulators due to its unique structural properties.

- Material Science: The compound's fluorinated nature may contribute to enhanced material properties in polymers and coatings.

- Pharmaceuticals: Potential use in drug development due to its biological activity and ability to form complex structures .

Interaction studies involving 3-(1,1,2,2-tetrafluoroethoxy)aniline have primarily focused on its role in multi-component reactions and its reactivity with various electrophiles. The presence of the tetrafluoroethoxy group influences both the electronic properties and steric hindrance during reactions, thereby affecting product distribution and yield. Further studies are needed to explore its interactions at a molecular level with biological targets .

Several compounds share structural similarities with 3-(1,1,2,2-tetrafluoroethoxy)aniline. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-(Trifluoromethyl)aniline | Contains a trifluoromethyl group | Less electronegative than tetrafluoroethoxy |

| 4-(Perfluorobutyl)aniline | Perfluorobutyl substituent | Larger fluorinated group affects solubility |

| 3-(Difluoromethoxy)aniline | Difluoromethoxy substituent | Similar electron-donating effects but less stable |

| 4-Amino-3-fluorobenzene | Amino group on a fluorobenzene ring | Lacks the complex ether structure |

Uniqueness

The unique tetrafluoroethoxy group in 3-(1,1,2,2-tetrafluoroethoxy)aniline distinguishes it from other fluorinated anilines by enhancing both its chemical reactivity and potential applications in agrochemical formulations. Its specific electronic properties allow for unique interactions that are not observed in simpler fluorinated analogs.

Molecular Geometry and Conformational Analysis

The molecular structure of 3-(1,1,2,2-tetrafluoroethoxy)aniline exhibits a complex three-dimensional arrangement characterized by the presence of both aromatic and fluoroalkyl ether functionalities [1] [2]. The compound possesses a molecular formula of C₈H₇F₄NO with a molecular weight of 209.14 g/mol, featuring a benzene ring substituted with an amino group at the meta position relative to the tetrafluoroethoxy substituent [3] [1].

The molecular geometry is fundamentally determined by the sp³ hybridization of the nitrogen atom in the aniline moiety, which adopts a trigonal pyramidal configuration with bond angles of approximately 108° [4]. The carbon-nitrogen bond length in aromatic amines typically measures 147 pm, which is intermediate between carbon-oxygen bonds in alcohols (143 pm) and carbon-carbon bonds in alkanes (154 pm) [4]. The presence of the electron-withdrawing tetrafluoroethoxy group significantly influences the electronic distribution within the aromatic system, affecting both the basicity of the amino group and the overall molecular dipole moment [2] [5].

Conformational analysis reveals that the tetrafluoroethoxy substituent can adopt multiple rotational conformations around the carbon-oxygen bond connecting it to the benzene ring [6] [7]. The 1,1,2,2-tetrafluoroethoxy group contains two distinct carbon centers bearing fluorine atoms, with the terminal carbon (CHF₂) and the internal carbon (CF₂) exhibiting different rotational preferences [7]. The C-F bond dipoles play a crucial role in determining conformational stability, with anti-periplanar arrangements typically preferred to minimize dipole-dipole repulsions [8].

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C₈H₇F₄NO |

| Molecular Weight | 209.14 g/mol |

| Density (25°C) | 1.358 g/mL |

| Refractive Index | n₂₀/D 1.464 |

| Predicted pKa | 3.68 ± 0.10 |

The conformational energy barrier for rotation around the ether linkage is influenced by both steric and electronic factors [6] [7]. Computational studies on similar fluoroethane derivatives indicate that tetrafluoroethyl groups can exhibit rotational barriers ranging from 0.2 to 46.4 kcal/mol depending on the substitution pattern and molecular environment [7]. The presence of multiple fluorine atoms creates significant electrostatic interactions that can restrict free rotation and stabilize specific conformational arrangements [8].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectral Features

The nuclear magnetic resonance spectroscopic characteristics of 3-(1,1,2,2-tetrafluoroethoxy)aniline provide detailed insights into the molecular structure and electronic environment of different atomic nuclei [9] [10]. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns for the aromatic protons, which typically appear in the region of 6.5-7.5 ppm due to the deshielding effect of the benzene ring [10]. The amino group protons exhibit characteristic broad signals in the range of 3.5-5.0 ppm, with the exact chemical shift depending on solvent conditions and hydrogen bonding interactions [11] [12].

The tetrafluoroethoxy substituent contributes a distinctive triplet signal for the CHF₂ proton, typically observed between 6.0-7.0 ppm due to coupling with the two equivalent fluorine atoms [13] [14]. The coupling constant for proton-fluorine interactions in such systems generally ranges from 45-55 Hz, providing clear evidence for the tetrafluoroethoxy structural motif [14].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon atoms in the characteristic range of 125-150 ppm, with individual chemical shifts influenced by the electron-withdrawing effects of both the amino and tetrafluoroethoxy substituents [9] [10]. The fluorinated carbon atoms appear as complex multiplets in the region of 110-120 ppm, with the CF₂ carbons showing characteristic patterns due to carbon-fluorine coupling [9] [13].

Fluorine-19 nuclear magnetic resonance provides the most diagnostic information for structural characterization, with the tetrafluoroethoxy group exhibiting two distinct fluorine environments [13]. The CF₂F fluorines typically appear between -80 to -95 ppm, while the CF₂O fluorines are observed in the range of -85 to -95 ppm [13]. The chemical shift dispersion in fluorine nuclear magnetic resonance spans approximately 800 ppm for organic fluorine compounds, making it highly sensitive to structural variations [13].

| NMR Nucleus | Chemical Shift Range | Multiplicity/Coupling |

|---|---|---|

| ¹H (Aromatic) | 6.5-7.5 ppm | Multipets |

| ¹H (NH₂) | 3.5-5.0 ppm | Broad singlet |

| ¹H (CHF₂) | 6.0-7.0 ppm | Triplet (J = 45-55 Hz) |

| ¹³C (Aromatic) | 125-150 ppm | Singlets |

| ¹³C (CF₂) | 110-120 ppm | Complex multiplets |

| ¹⁹F (CF₂F) | -80 to -95 ppm | Multiplets |

| ¹⁹F (CF₂O) | -85 to -95 ppm | Multiplets |

Infrared (IR) Absorption Characteristics

Infrared spectroscopy provides characteristic vibrational signatures for the functional groups present in 3-(1,1,2,2-tetrafluoroethoxy)aniline [5] [15] [11]. The primary amine functionality exhibits two distinct nitrogen-hydrogen stretching vibrations in the region of 3300-3400 cm⁻¹, corresponding to the asymmetric and symmetric stretching modes [11] [12]. These bands are typically weaker and sharper compared to the corresponding oxygen-hydrogen stretches observed in alcohols [11].

The nitrogen-hydrogen bending vibration of the primary amine appears as a strong absorption band in the range of 1650-1580 cm⁻¹, which can sometimes be mistaken for carbonyl absorption due to its position and intensity [11] [12]. The carbon-nitrogen stretching vibration in aromatic amines typically occurs between 1335-1250 cm⁻¹ as a strong absorption band, distinguishing it from aliphatic amines which show this vibration at lower frequencies (1250-1020 cm⁻¹) [11] [12].

The tetrafluoroethoxy substituent contributes several characteristic absorptions in the fingerprint region [16]. Carbon-fluorine stretching vibrations appear as strong, broad absorptions in the range of 1000-1300 cm⁻¹, with multiple bands reflecting the different carbon-fluorine bond environments in the CF₂CHF₂ group [16]. The ether linkage (C-O-C) also contributes absorptions in this region, typically between 1000-1300 cm⁻¹ [15].

| Functional Group | Frequency Range (cm⁻¹) | Intensity/Characteristics |

|---|---|---|

| N-H Stretch (Primary Amine) | 3300-3400 | Two bands (medium) |

| N-H Bend (Primary Amine) | 1650-1580 | Strong, sharp |

| C-N Stretch (Aromatic) | 1335-1250 | Strong |

| C-F Stretch | 1000-1300 | Strong, multiple bands |

| C-O-C Stretch (Ether) | 1000-1300 | Medium-strong |

| Aromatic C-H Stretch | 3000-3100 | Weak-medium |

| Aromatic C=C Stretch | 1600-1500 | Variable intensity |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-(1,1,2,2-tetrafluoroethoxy)aniline reveals characteristic fragmentation patterns that provide structural confirmation and molecular composition information [17] [18] [19]. The molecular ion peak appears at m/z 209, corresponding to the molecular weight of the compound, though it may exhibit relatively low intensity due to the stability of the resulting fragments [19] [20].

The base peak in the mass spectrum typically occurs at m/z 94, corresponding to the aniline ion (C₆H₈N⁺) formed by loss of the tetrafluoroethoxy substituent [18] [20]. This fragmentation pattern is characteristic of substituted anilines and reflects the stability of the aromatic amine cation [18]. Additional significant fragments include m/z 77 (phenyl cation, C₆H₅⁺) and m/z 65 (cyclopentadienyl cation, C₅H₅⁺), which are common in aromatic compound fragmentation [18].

The tetrafluoroethoxy group contributes to specific fragmentation pathways, including loss of fluorine atoms and small fluorinated fragments [20]. The molecular ion may undergo loss of hydrogen fluoride (HF, 20 mass units) or loss of larger fluorinated fragments, resulting in peaks at m/z 189 and lower masses [20]. The presence of multiple fluorine atoms can lead to complex isotope patterns that aid in structural confirmation [17].

| Fragment m/z | Assignment | Relative Intensity | Loss from Molecular Ion |

|---|---|---|---|

| 209 | [M]⁺ (Molecular Ion) | Low-Medium | - |

| 194 | [M-15]⁺ | Medium | Loss of CH₃ or NH |

| 189 | [M-20]⁺ | Low | Loss of HF |

| 181 | [M-28]⁺ | Medium | Loss of CO or C₂H₄ |

| 94 | C₆H₈N⁺ (Aniline Ion) | High (Base Peak) | Loss of C₂HF₄O |

| 77 | C₆H₅⁺ (Phenyl Cation) | Medium | Loss of NH₂ + C₂HF₄O |

| 65 | C₅H₅⁺ | Low | Loss of multiple fragments |

Collision-induced dissociation studies reveal additional fragmentation pathways and provide information about the gas-phase stability of different ionic species [17]. The predicted collision cross section values for various adduct ions range from 128.7 Ų for the dehydrated molecular ion to 187.9 Ų for the acetate adduct, reflecting the three-dimensional structure and molecular volume of the compound [17].

Crystallographic Data and Solid-State Arrangements

Limited crystallographic data is available specifically for 3-(1,1,2,2-tetrafluoroethoxy)aniline, though structural information can be inferred from related compounds containing similar functional groups [21] [22]. Compounds featuring tetrafluoroethoxy substituents attached to aromatic systems typically crystallize in orthorhombic or monoclinic space groups, with packing arrangements influenced by intermolecular hydrogen bonding and fluorine-fluorine interactions [21].

The crystal structure of analogous compounds, such as N-[3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl] derivatives, provides insights into the solid-state behavior of tetrafluoroethoxy-substituted aromatics [21]. These structures exhibit molecular packing stabilized by intermolecular N-H···O hydrogen bonds, with typical donor-acceptor distances ranging from 2.7 to 3.0 Å [21]. The tetrafluoroethoxy groups often show conformational disorder in the solid state, with the terminal CHF₂ group adopting multiple orientations in ratios such as 0.67:0.33 [21].

The dihedral angles between aromatic rings and the tetrafluoroethoxy substituents typically range from 70° to 90°, reflecting the steric requirements of the bulky fluorinated group [21] [22]. The fluorine atoms in the tetrafluoroethoxy moiety can participate in weak intermolecular C-F···H contacts and F···F interactions, contributing to the overall crystal packing stability [21].

| Crystallographic Parameter | Typical Range/Value |

|---|---|

| Space Group | Orthorhombic (Pbca) or Monoclinic |

| Density (calculated) | 1.6-1.7 g/cm³ |

| N-H···O Hydrogen Bond Distance | 2.7-3.0 Å |

| Dihedral Angle (Ring-Substituent) | 70-90° |

| CHF₂ Group Disorder | Common (0.6:0.4 to 0.7:0.3) |

| Unit Cell Volume | 3000-4000 ų (estimated) |

The molecular packing in crystals of fluoroethoxy-substituted anilines is characterized by the formation of chains or layers through hydrogen bonding networks [21] [22]. The amino group serves as a hydrogen bond donor, while the ether oxygen can act as a weak hydrogen bond acceptor [21]. The presence of multiple fluorine atoms creates a hydrophobic region that influences crystal packing and may lead to the formation of segregated hydrophilic and hydrophobic domains within the crystal structure [22].

Direct Fluorination Strategies for Aniline Derivatives

Direct fluorination represents a fundamental approach for introducing fluorine atoms into aniline scaffolds, offering versatile pathways to construct the tetrafluoroethoxy substituent. These methodologies encompass various fluorinating agents and reaction conditions that enable selective fluorination while maintaining the integrity of the aniline core structure.

Electrophilic Fluorination with Nitrogen-Fluorine Reagents

Electrophilic fluorination utilizing nitrogen-fluorine reagents has emerged as one of the most practical and widely adopted strategies for aniline fluorination [1] [2]. The development of stable and easily handled electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), Selectfluor, and N-fluoropyridinium salts has revolutionized this field [3] [4]. These reagents typically operate through an addition-elimination mechanism, where the fluorine acts as an electrophile attacking electron-rich aromatic systems.

The reaction of aniline derivatives with NFSI under mild conditions proceeds through formation of a cyclohexadienyl intermediate, followed by aromatization to yield fluorinated products in 50-90% yields [1]. The regioselectivity can be controlled through electronic effects of substituents on the aromatic ring, with electron-donating groups directing fluorination to ortho and para positions.

Metal-Free Hypervalent Iodine-Mediated Fluorination

Hypervalent iodine reagents have demonstrated exceptional utility in the direct fluorination of anilides and aniline derivatives [5]. The combination of bis(tert-butylcarbonyloxy)iodobenzene (PhI(OPiv)₂) with hydrogen fluoride-pyridine complex provides a metal-free approach to para-fluorinated anilines in 60-95% yields. This methodology offers operational safety advantages and employs readily available reagents, making it particularly attractive for preparative synthesis.

The mechanism involves formation of an electrophilic fluorine species from the hypervalent iodine reagent, which selectively attacks the para position of acetylated anilines. The use of protective groups such as acetyl is crucial for controlling regioselectivity and preventing over-fluorination.

Photoinduced Fluorination Methods

Recent advances in photoredox catalysis have opened new avenues for fluorination reactions under mild conditions [6] [7]. The use of organic photocatalysts such as Eosin Y in combination with fluoroalkyl iodides enables efficient difluoroalkylation of anilines under visible light irradiation. These methods typically employ 525 nm light-emitting diode irradiation at room temperature, achieving yields of 40-95%.

The photocatalytic mechanism involves single electron transfer from the excited photocatalyst to the fluoroalkyl reagent, generating fluoroalkyl radicals that subsequently add to the aniline substrate. The electron donor-acceptor complex formation between the substrate and fluoroalkyl reagent under photoredox conditions enables transformation of unactivated starting materials.

Copper-Catalyzed Carbon-Hydrogen Fluorination

Transition metal-catalyzed directed fluorination has gained prominence for the preparation of ortho-fluorinated anilines [8] [9]. The use of copper(I) iodide as catalyst in combination with silver fluoride as fluoride source enables selective mono- or difluorination of benzoic acid derivatives and benzylamine derivatives under moderately elevated temperatures.

The reaction employs directing group assistance to achieve regioselective fluorination of carbon-hydrogen bonds. The mechanism involves coordination of the directing group to the copper center, followed by carbon-hydrogen activation and fluorine transfer from the silver fluoride reagent. Reaction conditions can be modified to achieve either selective monofluorination or difluorination by adjusting temperature and reagent stoichiometry.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) provides a complementary strategy to electrophilic fluorination, particularly for the introduction of fluoroalkoxy groups onto electron-deficient aromatic systems. This approach is especially relevant for constructing the tetrafluoroethoxy moiety in 3-(1,1,2,2-tetrafluoroethoxy)aniline through reaction of appropriately substituted fluoroanilines with tetrafluoroethanol derivatives.

Classical Nucleophilic Aromatic Substitution Mechanisms

The fundamental SNAr mechanism proceeds through a two-step addition-elimination pathway involving formation of a Meisenheimer complex intermediate [10] [11] [12]. For fluorinated aniline substrates, the presence of electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities significantly enhances the reactivity toward nucleophilic attack. The stability of the negatively charged intermediate is crucial for successful reaction, with fluorine substituents providing modest activation compared to other electron-withdrawing groups.

The regioselectivity of nucleophilic substitution is governed by the position of activating groups relative to the leaving group. Electron-withdrawing substituents in ortho and para positions to the leaving group provide optimal activation through resonance stabilization of the Meisenheimer intermediate. The kinetics typically follow second-order behavior, with the addition step being rate-determining.

Photoredox-Enabled Nucleophilic Aromatic Substitution

Recent developments in photoredox catalysis have enabled nucleophilic aromatic substitution of unactivated fluoroarenes [13]. The use of organic photocatalysts generates cation radical intermediates that significantly lower the activation barrier for nucleophilic attack. This approach extends the scope of SNAr reactions to electron-neutral and electron-rich fluoroarenes that are typically unreactive under classical conditions.

The mechanism involves photoexcitation of the catalyst followed by single electron transfer to the fluoroarene substrate, generating a cation radical that is susceptible to nucleophilic attack. The resulting radical anion intermediate undergoes proton-coupled electron transfer to yield the substitution product. This methodology demonstrates excellent functional group tolerance and operates under mild reaction conditions.

Metal-Free Polyfluoroarene Activation

Polyfluoroarenes represent particularly attractive substrates for nucleophilic aromatic substitution due to the cumulative electron-withdrawing effect of multiple fluorine substituents [14]. The reaction of phenothiazine derivatives with polyfluoroarenes proceeds efficiently under mild base-promoted conditions, achieving para-selective substitution in good yields.

The high electronegativity of fluorine atoms creates significant positive charge density on the aromatic carbon atoms, facilitating nucleophilic attack. The regioselectivity is influenced by both electronic and steric factors, with para-substitution being favored in most cases. Sequential nucleophilic substitution reactions can be performed to introduce multiple substituents with high regiocontrol.

Transition Metal-Catalyzed Nucleophilic Substitution

Transition metal catalysis has been employed to facilitate nucleophilic aromatic substitution reactions that would otherwise be thermodynamically or kinetically unfavorable [15]. Palladium and nickel catalysts have demonstrated particular utility in promoting carbon-oxygen and carbon-nitrogen bond formation through cross-coupling mechanisms.

The catalytic cycle typically involves oxidative addition of the aryl halide or triflate to the metal center, followed by coordination and deprotonation of the nucleophile. Reductive elimination generates the substitution product and regenerates the active catalyst. The use of appropriate ligands is crucial for achieving high reactivity and selectivity, with phosphine and carbene ligands being most commonly employed.

Catalytic Pathways for Etherification

The formation of carbon-oxygen bonds through catalytic etherification represents a critical transformation for constructing the tetrafluoroethoxy linkage in 3-(1,1,2,2-tetrafluoroethoxy)aniline. These methodologies encompass various transition metal-catalyzed cross-coupling reactions, dehydrative condensations, and modern photoredox approaches.

Palladium-Catalyzed Cross-Coupling Etherification

Palladium-catalyzed cross-coupling of aryl halides with alcohols has emerged as a premier method for aryl ether synthesis [16] [17] [18] [19]. The development of efficient palladacycle precatalysts has enabled mild reaction conditions and broad substrate scope, including challenging methanol couplings that were previously difficult to achieve.

The mechanism involves oxidative addition of the aryl halide to palladium(0), followed by coordination and deprotonation of the alcohol nucleophile. The resulting palladium alkoxide intermediate undergoes reductive elimination to form the carbon-oxygen bond and regenerate the catalyst. The choice of ligand system is critical, with bulky phosphines and specialized precatalysts providing optimal reactivity and functional group tolerance.

Recent advances have focused on the development of palladacycle precatalysts that eliminate the need for separate ligand addition and provide enhanced stability and reactivity. These systems enable efficient coupling of methanol with both aryl and heteroaryl halides under mild conditions, achieving excellent yields across a broad substrate scope.

Copper-Catalyzed Etherification Methods

Copper catalysis has found extensive application in etherification reactions, particularly for carbon-hydrogen functionalization and fluoroalkylation processes [20] [8] [21] [22]. The versatility of copper extends from simple etherification reactions to complex multi-component processes that install both fluorine and ether functionalities simultaneously.

Copper-catalyzed three-component aminofluorination represents a particularly innovative approach for constructing fluorinated ethers [21] [22]. The reaction employs copper catalysts in combination with fluoride sources such as triethylamine trihydrofluoride to achieve one-step installation of both amine and fluorine functionalities onto alkene substrates. This methodology demonstrates exceptional regioselectivity and functional group tolerance.

The mechanism involves copper-mediated generation of aminyl radical species from hydroxylamine precursors, followed by electrophilic addition to the alkene substrate. The resulting carbon radical intermediate undergoes fluorination with the fluoride source to yield the β-fluoroamine product. The dual role of the fluoride reagent as both fluorine source and acid is crucial for the success of this transformation.

Iron-Catalyzed Dehydrative Etherification

Iron-based catalysts have demonstrated remarkable efficiency in dehydrative etherification reactions of alcohols [23] [24] [25]. The use of iron(III) triflate in combination with ammonium chloride as additive enables selective synthesis of both symmetrical and unsymmetrical ethers from readily available alcohol starting materials.

The iron-catalyzed system operates through a carbocation mechanism involving coordination of the alcohol substrate to the iron center, followed by water elimination and nucleophilic attack by a second alcohol molecule. The reaction kinetics follow zero-order behavior for symmetrical ether formation and first-order kinetics for unsymmetrical ether synthesis, indicating different mechanistic pathways for these transformations.

The selective formation of unsymmetrical ethers occurs through transetherification of initially formed symmetrical ethers with primary alcohols at elevated temperatures. This mechanistic understanding enables rational design of reaction conditions to achieve desired product selectivity.

Photoredox-Catalyzed Etherification

Photoredox catalysis has emerged as a powerful tool for etherification reactions under mild, environmentally benign conditions [26]. The use of visible light activation enables transformation of challenging substrates that are unreactive under thermal conditions, expanding the scope of accessible ether products.

The application of quaternary fluoroalkyl alcohols as universal fluoroalkylating reagents demonstrates the versatility of photoredox approaches. These reagents enable mono-, di-, tri-, or polyfluoroalkylation of alkene substrates through proton-coupled electron transfer mechanisms. The photoredox conditions are amenable to continuous flow processing, enabling scale-up for industrial applications.

Purification and Isolation Techniques

The successful synthesis of 3-(1,1,2,2-tetrafluoroethoxy)aniline requires specialized purification and isolation methods that account for the unique properties imparted by fluorine substitution. These techniques must address challenges such as the altered polarity, volatility, and chromatographic behavior of fluorinated compounds while ensuring high purity and yield of the desired product.

Chromatographic Separation Methods

Traditional silica gel column chromatography remains the most widely employed purification technique for fluorinated anilines [27] [28]. However, the presence of fluorine substituents significantly alters the polarity and retention characteristics compared to non-fluorinated analogs. The electron-withdrawing nature of fluorine typically increases the polarity of the compound, requiring adjustment of eluent composition to achieve optimal separation.

Flash column chromatography using hexane-ethyl acetate gradient systems has proven effective for purifying tetrafluoroethoxy aniline derivatives. The purification protocol typically involves loading the crude reaction mixture onto silica gel and eluting with a gradient from pure hexane to 20-30% ethyl acetate in hexane. The fluorinated products generally elute later than their non-fluorinated counterparts due to increased polarity.

For challenging separations involving closely related fluorinated isomers, high-performance liquid chromatography (HPLC) using specialized fluorinated stationary phases provides enhanced selectivity [29] [30] [31]. Pentafluorophenyl (PFP) and tridecafluoro phases demonstrate particular utility for separating fluorinated compounds through fluorous interactions.

Specialized Fluorinated Chromatography Systems

The development of fluorinated HPLC stationary phases has revolutionized the separation of fluorinated organic compounds [29] [30] [31]. These phases operate through fluorous interactions between the fluorinated stationary phase and fluorinated analytes, providing selectivity that is orthogonal to traditional reversed-phase systems.

Fluorinated silica phases such as pentafluorophenyl (PFP), tridecafluoro (TDF), and fluorochrom phases enable separation based on fluorine content rather than just polarity. The elution order in these systems is determined by fluorophilicity rather than hydrophobicity, allowing baseline separation of compounds with similar polarities but different fluorine content.

Temperature plays a crucial role in optimizing separations on fluorinated phases, with elevated temperatures generally improving resolution. The optimal separation conditions often involve hetero-pairing of fluorinated columns with non-fluorinated eluents or vice versa, creating favorable interactions for selective retention.

Comprehensive Two-Dimensional Gas Chromatography

For complex reaction mixtures containing multiple fluorinated products, comprehensive two-dimensional gas chromatography (GC×GC) provides unparalleled separation power [32] [33]. This technique employs two orthogonal separation mechanisms to achieve complete separation of fluorinated compounds from their hydrocarbon counterparts.

The GC×GC approach enables identification and quantification of fluorinated products based on their unique retention characteristics in both dimensions. Fluorinated compounds typically elute in distinct regions of the two-dimensional chromatogram, enabling straightforward identification and purity assessment. The technique is particularly valuable for analyzing pyrolysis products and complex synthetic mixtures.

Steam Distillation and Sublimation Methods

Steam distillation has historically been employed for purification of aniline derivatives due to their steam-volatile nature [34] [35]. However, the presence of fluoroalkyl substituents significantly alters the volatility and water solubility characteristics, requiring modification of traditional protocols.

The tetrafluoroethoxy substituent increases the molecular weight and reduces the steam volatility compared to unsubstituted aniline. Additionally, the hydrophobic nature of the fluoroalkyl group decreases water solubility, affecting the efficiency of steam distillation. Alternative distillation methods under reduced pressure may be more suitable for these compounds.

For solid fluorinated aniline derivatives, sublimation under reduced pressure can provide excellent purification efficiency. The sublimation conditions must be carefully optimized to prevent decomposition of thermally sensitive fluorinated functional groups while achieving adequate vapor pressure for transfer.

Selective Crystallization and Salt Formation

Selective crystallization represents an attractive purification method for fluorinated anilines, particularly through formation of well-defined crystalline salts [34] [36]. The formation of hydrochloride, oxalate, or other acid salts can dramatically alter the solubility characteristics and enable purification through recrystallization.

The unique properties of fluorinated anilines, such as altered basicity due to the electron-withdrawing fluoroalkyl substituent, influence salt formation and crystallization behavior. The tetrafluoroethoxy group typically reduces the basicity of the aniline nitrogen, requiring stronger acids or modified conditions for efficient salt formation.

Recrystallization protocols must account for the altered solubility profile imparted by fluorine substitution. Fluorinated compounds often show enhanced solubility in fluorinated solvents and reduced solubility in protic solvents compared to their non-fluorinated analogs. The choice of recrystallization solvent system is crucial for achieving high purity and yield.

Quality Control and Analytical Methods

The characterization and purity assessment of 3-(1,1,2,2-tetrafluoroethoxy)aniline requires specialized analytical techniques that can accurately quantify fluorine content and detect trace impurities. Nuclear magnetic resonance spectroscopy, particularly ¹⁹F NMR, provides essential information about fluorine environment and purity.

Gas chromatography-mass spectrometry (GC-MS) enables identification of impurities and decomposition products, with electron impact ionization providing characteristic fragmentation patterns for fluorinated compounds. The mass spectral fragmentation typically involves loss of fluorine atoms or fluoroalkyl fragments, providing structural confirmation.

High-resolution mass spectrometry is essential for confirming molecular formulas and detecting trace impurities that may not be visible by other analytical methods. The high electronegativity of fluorine significantly affects ionization behavior, requiring optimization of ionization conditions for accurate quantification.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant